molecular formula C20H20N2O3S B5134235 N-(2,5-dimethoxyphenyl)-2-quinolin-2-ylsulfanylpropanamide

N-(2,5-dimethoxyphenyl)-2-quinolin-2-ylsulfanylpropanamide

Cat. No.: B5134235
M. Wt: 368.5 g/mol
InChI Key: JOTYLPPZTOEPKS-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-quinolin-2-ylsulfanylpropanamide is a synthetic compound that belongs to the class of phenethylamines and quinoline derivatives This compound is characterized by the presence of a 2,5-dimethoxyphenyl group, a quinoline moiety, and a sulfanylpropanamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-2-quinolin-2-ylsulfanylpropanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of 2,5-dimethoxyphenylacetic acid: This can be achieved by reacting 1,4-dimethoxybenzene with formaldehyde under the action of hydrogen halide to obtain 2-halomethyl-1,4-dimethoxybenzene.

    Synthesis of quinoline derivative: The quinoline moiety can be synthesized through various methods, including the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Coupling reaction: The final step involves coupling the 2,5-dimethoxyphenylacetic acid with the quinoline derivative using appropriate reagents and conditions to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-2-quinolin-2-ylsulfanylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Derivatives with substituted functional groups on the phenyl ring.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-2-quinolin-2-ylsulfanylpropanamide has been explored for various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,5-dimethoxyphenyl)-2-quinolin-2-ylsulfanylpropanamide is unique due to its combination of a phenethylamine structure with a quinoline moiety, which imparts distinct chemical and biological properties. Its ability to interact with multiple neurotransmitter systems and its potential therapeutic applications set it apart from other similar compounds.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-quinolin-2-ylsulfanylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-13(26-19-11-8-14-6-4-5-7-16(14)21-19)20(23)22-17-12-15(24-2)9-10-18(17)25-3/h4-13H,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOTYLPPZTOEPKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=CC(=C1)OC)OC)SC2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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